molecular formula C12H16O2 B12572928 3-Pentanone, 1-methoxy-1-phenyl- CAS No. 202396-16-5

3-Pentanone, 1-methoxy-1-phenyl-

Cat. No.: B12572928
CAS No.: 202396-16-5
M. Wt: 192.25 g/mol
InChI Key: QYFRYDPSKGMASD-UHFFFAOYSA-N
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Description

A comprehensive product description for "3-Pentanone, 1-methoxy-1-phenyl-" could not be generated due to a lack of available scientific data on its specific applications and research value. To complete this section, please consult specialized chemical databases and scientific literature. Key areas to investigate include its potential role as a synthetic intermediate in organic chemistry, its utility in materials science research, and its possible biological activity for pharmacological studies. The description should focus on these specific research contexts and the compound's mechanism of action, written in a professional tone for a scientific audience.

Properties

CAS No.

202396-16-5

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-methoxy-1-phenylpentan-3-one

InChI

InChI=1S/C12H16O2/c1-3-11(13)9-12(14-2)10-7-5-4-6-8-10/h4-8,12H,3,9H2,1-2H3

InChI Key

QYFRYDPSKGMASD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(C1=CC=CC=C1)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Data Table Summarizing Key Preparation Steps

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Catalytic ketonization or vapor-phase oxidation Propanoic acid or 1-propanol, CeO2–Fe2O3 catalyst, 450 °C High Produces 3-pentanone backbone
2 Reduction Sodium borohydride, methanol, 0–5 °C ~88 Converts 3-pentanone to 3-pentanol
3 Tosylation p-Toluene sulfonyl chloride, pyridine, DMAP, 0–5 °C ~50 Forms pentan-3-yl tosylate
4 Nucleophilic substitution Methoxy-phenyl nucleophile, K2CO3, KI, DMSO, 80–85 °C, 50–60 h Variable Introduces methoxy-phenyl group
5 Demethylation (optional) 50% aq. HBr, 90–100 °C ~72 Converts methoxy to phenol if required

Research Findings and Analysis

  • The catalytic synthesis of 3-pentanone from 1-propanol over CeO2–Fe2O3 catalysts proceeds via aldol addition of propanal intermediates, with Fe content influencing conversion and selectivity.
  • The nucleophilic substitution step to introduce the methoxy-phenyl group requires prolonged heating and careful control of reaction conditions to achieve good yields.
  • The use of tosylate intermediates is a common strategy to activate alcohols for substitution reactions in complex molecule synthesis.
  • Industrial methods involving carbonylation with noble metal catalysts provide scalable routes but are less common for substituted derivatives like 3-pentanone, 1-methoxy-1-phenyl-.
  • Characterization of intermediates and final products is typically confirmed by NMR, IR, mass spectrometry, and melting point analysis.

Chemical Reactions Analysis

Types of Reactions: 3-Pentanone, 1-methoxy-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are typically used.

    Substitution: Various electrophiles and nucleophiles can be used to introduce new functional groups.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Pharmaceutical Synthesis

One of the primary applications of 3-Pentanone, 1-methoxy-1-phenyl- is as an intermediate in the synthesis of pharmaceutical compounds. For instance, it plays a crucial role in the preparation of fluvoxamine maleate, a medication used to treat obsessive-compulsive disorder and depression. The synthesis involves multiple steps that utilize this compound as a key intermediate, showcasing its importance in medicinal chemistry .

Organic Synthesis Reactions

3-Pentanone, 1-methoxy-1-phenyl- is involved in various organic synthesis reactions due to its reactivity as a ketone. It can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of alcohols or other functional groups. This property is exploited in synthesizing more complex molecules from simpler precursors .

Case Study 1: Synthesis of Fluvoxamine Maleate

A significant study highlighted the synthesis process of fluvoxamine maleate using 3-Pentanone, 1-methoxy-1-phenyl-. The method involves several steps:

  • Preparation of Acyl Chlorides : The initial step involves creating p-trifluoromethyl benzoyl chloride from p-trifluoromethyl benzoic acid.
  • Grignard Reaction : The Grignard reagent is formed from 1-halo-4-methoxyl butane and magnesium.
  • Final Product Formation : The final reaction between the Grignard reagent and p-trifluoromethyl benzoyl chloride yields fluvoxamine maleate .

This case study illustrates how critical intermediates like 3-Pentanone, 1-methoxy-1-phenyl- are in developing therapeutic agents.

Case Study 2: Mechanistic Studies in Organic Chemistry

Research has also been conducted on the mechanistic pathways involving 3-Pentanone derivatives in reactions such as the Morita-Baylis-Hillman reaction. In these studies, the reactivity and kinetic properties of compounds similar to 3-Pentanone, 1-methoxy-1-phenyl- were analyzed to understand their behavior under various conditions .

Mechanism of Action

The mechanism of action of 3-Pentanone, 1-methoxy-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of intermediates that participate in various chemical transformations.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structurally related ketones and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
3-Pentanone, 1-phenyl- 20795-51-1 C₁₁H₁₄O 162.23 Phenyl group at C1
1-Pentanone, 1-(4-methoxyphenyl)- 1671-76-7 C₁₂H₁₄O₂ 178.23 Para-methoxy group on phenyl ring
5-Methoxy-1-phenylpentane-1,3-dione 1094310-55-0 C₁₂H₁₂O₃ 206.24 Two ketone groups, methoxy at C5
3-Pentanone, 1-hydroxy-1-phenyl- 71699-15-5 C₁₂H₁₆O₂ 192.26 Hydroxy instead of methoxy group

Key Observations :

  • Substituent Effects: The methoxy group in 3-pentanone, 1-methoxy-1-phenyl- enhances electron-donating resonance effects compared to the hydroxy group in 3-pentanone, 1-hydroxy-1-phenyl- . This could increase stability and alter reactivity in electrophilic substitutions.
  • Positional Isomerism: 1-(4-Methoxyphenyl)-1-pentanone (para-substituted) differs from the target compound (likely meta-substituted), affecting dipole moments and solubility .

Physicochemical Properties

  • Boiling Point/Melting Point: While data for the target compound is unavailable, 1-phenyl-3-pentanone (CAS 20795-51-1) has a boiling point of ~250°C . The methoxy group may lower volatility due to increased molecular weight and polarity.
  • Solubility: Methoxy-substituted ketones (e.g., 1-(4-methoxyphenyl)-1-pentanone) exhibit higher solubility in polar solvents compared to non-substituted analogs like 1-phenyl-3-pentanone .

Spectroscopic and Computational Data

  • FT-IR/NMR: For 1-(3-methoxyphenyl)propenone analogs, characteristic peaks include C=O stretching at ~1680 cm⁻¹ (FT-IR) and aryl proton signals at δ 6.8–7.5 ppm (¹H NMR) .

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